molecular formula C15H16N2O4S B2473255 4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795477-29-0

4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2473255
CAS No.: 1795477-29-0
M. Wt: 320.36
InChI Key: IKEKJHDAIATNSJ-UHFFFAOYSA-N
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Description

4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a sophisticated heterocyclic compound designed for advanced pharmaceutical and chemical research. It features a unique molecular architecture that combines a 2,4-dimethylthiazole moiety, an azetidine linker, and a 6-methyl-2H-pyran-2-one (2-pyrone) group. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved drugs, contributing to various pharmacological activities due to its aromaticity and ability to participate in key donor-acceptor interactions . The 2-pyrone component is a versatile building block in synthetic organic chemistry, often utilized in the creation of key intermediates for more complex molecular structures due to its functionalized nature . This compound is intended for use as a key intermediate or building block in drug discovery programs, particularly in the synthesis of novel chemical entities for screening against biological targets. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8-4-11(5-13(18)20-8)21-12-6-17(7-12)15(19)14-9(2)16-10(3)22-14/h4-5,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEKJHDAIATNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S with a molecular weight of approximately 294.33 g/mol. The structural components include a thiazole ring, an azetidine moiety, and a pyranone structure, which are known for their diverse pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit significant anticancer potential. For example, derivatives with thiazole and pyranone structures have been evaluated against various cancer cell lines.

Case Studies

  • Cytotoxicity in A375 Melanoma Cells :
    • A study assessed the cytotoxic effects of thiazole-based compounds on human skin melanoma (A375) cells using MTT assays. Results demonstrated a dose-dependent increase in cell mortality upon treatment with thiazole derivatives, indicating their potential as anticancer agents .
  • Mechanisms of Action :
    • The mechanisms underlying the anticancer effects include induction of apoptosis through activation of caspases and modulation of apoptotic signaling pathways. Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed following treatment .

Pharmacological Profile

The compound's pharmacological profile suggests multiple mechanisms contributing to its biological activity:

Mechanism Description
Apoptosis Induction Activation of intrinsic apoptotic pathways leading to cell death .
Cell Cycle Arrest Inhibition of cell cycle progression at the S phase .
Reactive Oxygen Species Increased ROS levels leading to oxidative stress and subsequent apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, preliminary findings suggest that this compound may also exhibit antimicrobial activity. Thiazole derivatives are known for their efficacy against various bacterial strains and fungi.

Antifungal Studies

Research on related compounds has shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. These studies typically measure minimum inhibitory concentrations (MIC), with values indicating strong antifungal potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran Derivatives with Heterocyclic Substituents

and describe pyran-containing heterocycles synthesized via multi-component reactions. For example:

  • Compound [1] (from ): 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile. Structural Similarities: Pyran core fused with pyrazole and cyano groups. Key Differences: The target compound lacks pyrazole fusion but includes an azetidine-thiazole substituent.
  • Compound 11a/b (from ): 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran derivatives. Comparison: The target compound’s 2,4-dimethylthiazole group may confer greater lipophilicity compared to the polar amino/cyano groups in 11a/b .

Azetidine-Containing Analogues

Azetidine rings are rare in the provided evidence. However, azetidine’s strained four-membered ring often enhances binding affinity in drug candidates. The 2,4-dimethylthiazole-5-carbonyl group in the target compound distinguishes it from simpler azetidine derivatives (e.g., unsubstituted azetidines in antibiotics or kinase inhibitors).

Data Table: Key Properties of Comparable Compounds

Compound Name/Structure Core Structure Key Substituents Synthesis Method Potential Applications
Target Compound Pyran-2-one Azetidine-thiazole, methyl Undocumented Hypothetical enzyme targeting
6-amino-4-(4-methoxyphenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile Pyrano-pyrazole Methoxyphenyl, cyano, methyl Multi-component one-pot Anticancer leads
2-amino-6-(5-amino-pyrazol-1-yl)-4-phenyl-4H-pyran Pyran Amino, cyano/ester, phenyl Reflux in 1,4-dioxane Fluorescent probes

Research Findings and Limitations

  • In contrast, and emphasize one-pot or reflux-based methods for pyran derivatives .
  • Bioactivity: Pyran-2-one derivatives often exhibit antimicrobial or anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Key steps include coupling the azetidine moiety to the pyran-2-one core via nucleophilic substitution. Optimize solvent choice (e.g., ethanol or DMF with glacial acetic acid for acid-catalyzed reactions) and temperature (reflux at 65–80°C). Catalysts like triethylamine improve acylation efficiency. Purification via recrystallization (e.g., methanol or DMF-EtOH mixtures) enhances yield and purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use 1H/13C NMR to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹). High-performance liquid chromatography (HPLC) monitors purity, especially for intermediates with labile groups like thiazole .

Q. How does the presence of the azetidin-3-yl-oxy moiety influence the compound's reactivity in further derivatization reactions?

  • Methodological Answer : The azetidine ring’s strained geometry enhances nucleophilic reactivity at the oxygen bridge. For example, bromoacetylation at the 3-position of pyran-2-one (via electrophilic substitution) can be achieved under mild conditions. However, steric hindrance may require longer reaction times for bulky electrophiles .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data observed for structural analogs of this compound?

  • Methodological Answer :

  • Comparative SAR Analysis : Compare analogs (e.g., pyrazole-thiazole hybrids in ) to identify critical functional groups. For instance, replacing the thiazole with a pyrimidine may reduce cytotoxicity but retain antimicrobial activity.
  • Dose-Response Studies : Test conflicting compounds across a wider concentration range to differentiate true activity from assay noise.
  • Computational Docking : Use molecular dynamics to assess binding mode variations caused by minor structural changes .

Q. How can computational methods be integrated with experimental data to predict the binding affinity of this compound to specific biological targets?

  • Methodological Answer :

  • Pharmacophore Modeling : Map the compound’s hydrogen-bond acceptors (pyran-2-one carbonyl) and hydrophobic regions (methyl groups) to align with target active sites.
  • MD Simulations : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) to evaluate stability of binding poses.
  • Free Energy Perturbation (FEP) : Quantify affinity differences between analogs by calculating ΔΔG values for substituent modifications .

Q. What are the critical considerations for designing experiments to assess the metabolic stability of this compound in in vitro models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with NADPH-fortified human liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the azetidine ring).
  • CYP Enzyme Inhibition Screening : Test against CYP3A4 and CYP2D6 to predict drug-drug interaction risks.
  • Stability in Biological Matrices : Use LC-MS/MS to monitor degradation in plasma at 37°C over 24 hours, adjusting buffer pH to mimic physiological conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar heterocyclic compounds?

  • Methodological Answer :

  • Reaction Reproducibility : Control humidity and oxygen levels (e.g., degas solvents for Pd-catalyzed couplings, as in ).
  • Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization during azetidine coupling).
  • Scale-Dependent Effects : Test small-scale vs. pilot-scale reactions; gradients in temperature or mixing efficiency may explain yield variations .

Structural and Functional Insights

Q. What role do the 2,4-dimethylthiazole and pyran-2-one groups play in the compound's biological activity?

  • Methodological Answer :

  • Thiazole : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme pockets (e.g., kinase inhibitors).
  • Pyran-2-one : Acts as a hydrogen-bond acceptor, mimicking natural substrates (e.g., ATP analogs). Methyl groups at C6 reduce metabolic oxidation .

Experimental Design

Q. How can researchers optimize in vitro assays to evaluate this compound’s anti-inflammatory potential?

  • Methodological Answer :

  • Cell Line Selection : Use RAW264.7 macrophages for LPS-induced TNF-α suppression assays.
  • Dose Range : Test 0.1–100 µM to capture EC50 values; include celecoxib as a positive control.
  • Cytotoxicity Parallelism : Measure viability via MTT assay to distinguish anti-inflammatory effects from cell death .

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